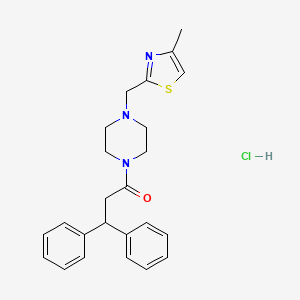
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3OS and its molecular weight is 442.02. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben diese Verbindung auf ihr Potenzial als Antitumormittel untersucht. Insbesondere zeigte ein Derivat, das einen [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazid-Rest enthielt, potente zytotoxische Wirkungen gegen Prostatakrebszellen .
Antitumor- und Zytotoxische Aktivität
Zusammenfassend lässt sich sagen, dass 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-diphenylpropan-1-on-Hydrochlorid vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Es sind jedoch strenge Untersuchungen erforderlich, um sein volles Potenzial freizusetzen. 🌟 .
Wirkmechanismus
Target of Action
The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Pharmacokinetics
The compound’s efficacy in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to exert its anti-inflammatory effects .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. This is achieved through the inhibition of COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins . The compound has demonstrated significant inhibition of albumin denaturation, further supporting its anti-inflammatory activity .
Eigenschaften
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-diphenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS.ClH/c1-19-18-29-23(25-19)17-26-12-14-27(15-13-26)24(28)16-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,18,22H,12-17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOERFXFBGFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2356345.png)
![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)
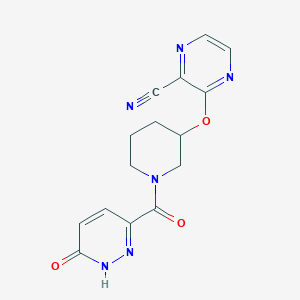
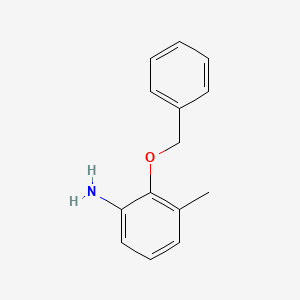
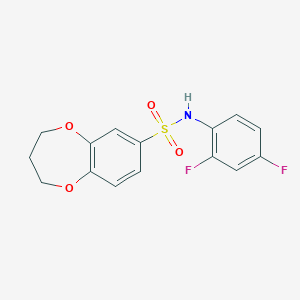
![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)
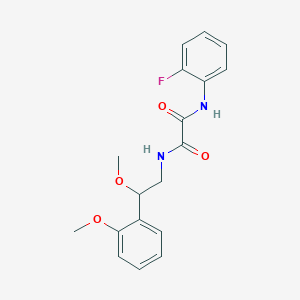
![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)
